2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves several steps. One common method includes the reaction of 3-ethylphenyl-2,5-dimethyl-1H-pyrrole with chloroacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at a low temperature to ensure the formation of the desired product .
Chemical Reactions Analysis
2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reagents used.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Scientific Research Applications
2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is utilized in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone can be compared with similar compounds such as:
- 2-chloro-1-(4-ethylphenyl)ethanone
- 2-chloro-1-(3-hydroxyphenyl)ethanone
- 2-chloro-1-(4-isopropylphenyl)ethanone
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity . The unique structure of this compound makes it particularly useful in specific research applications .
Properties
Molecular Formula |
C16H18ClNO |
---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C16H18ClNO/c1-4-13-6-5-7-14(9-13)18-11(2)8-15(12(18)3)16(19)10-17/h5-9H,4,10H2,1-3H3 |
InChI Key |
AEUGTHFHAAFDPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=CC(=C2C)C(=O)CCl)C |
Origin of Product |
United States |
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